N-[(2-chlorophenyl)methyl]-4-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-4-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolinone core, a furan ring, and a chlorophenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-4-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the furan ring and the chlorophenyl group. Common reagents used in these reactions include chlorinating agents, carbamoylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-4-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinazolinone core can be reduced to form tetrahydroquinazolinones.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-4-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2-chlorophenyl)methyl]-4-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide shares similarities with other quinazolinone derivatives, furan-containing compounds, and chlorophenyl-substituted molecules.
Uniqueness
- The combination of the quinazolinone core, furan ring, and chlorophenyl group in a single molecule makes N-[(2-chlorophenyl)methyl]-4-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide unique. This structural diversity contributes to its distinct chemical properties and potential applications.
Properties
Molecular Formula |
C26H25ClN4O5 |
---|---|
Molecular Weight |
509.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C26H25ClN4O5/c27-21-10-3-1-7-18(21)15-28-23(32)12-5-13-30-25(34)20-9-2-4-11-22(20)31(26(30)35)17-24(33)29-16-19-8-6-14-36-19/h1-4,6-11,14H,5,12-13,15-17H2,(H,28,32)(H,29,33) |
InChI Key |
HVPNHIDSLQRZPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4)Cl |
Origin of Product |
United States |
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